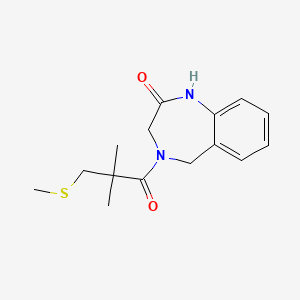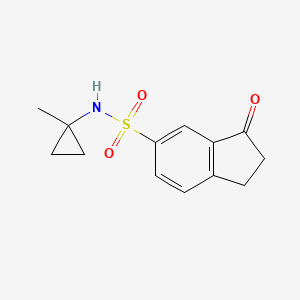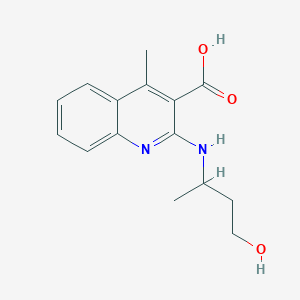![molecular formula C11H19NO2 B7430160 3-(1-Bicyclo[4.1.0]heptanylmethylamino)propanoic acid](/img/structure/B7430160.png)
3-(1-Bicyclo[4.1.0]heptanylmethylamino)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Bicyclo[4.1.0]heptanylmethylamino)propanoic acid, also known as Bicuculline, is a plant-derived alkaloid compound that has been widely used in scientific research. It is a potent antagonist of the neurotransmitter gamma-aminobutyric acid (GABA) and has been used to study the role of GABA in various physiological processes.
Mechanism of Action
3-(1-Bicyclo[4.1.0]heptanylmethylamino)propanoic acid acts as a competitive antagonist of the GABA receptor. It binds to the receptor and prevents the binding of GABA, which is the primary inhibitory neurotransmitter in the central nervous system. This results in an increase in neuronal excitability and can lead to seizures and convulsions.
Biochemical and Physiological Effects
This compound has a number of biochemical and physiological effects. It has been shown to increase the release of glutamate, which is the primary excitatory neurotransmitter in the brain. It also increases the release of dopamine, which is involved in reward and motivation. This compound can cause seizures and convulsions in animal models, and it has been used to induce seizures in laboratory studies.
Advantages and Limitations for Lab Experiments
3-(1-Bicyclo[4.1.0]heptanylmethylamino)propanoic acid is a useful tool for studying the role of GABA in various physiological processes. It is a potent antagonist of the GABA receptor and can be used to block the inhibitory effects of GABA. However, this compound has limitations in laboratory experiments. It can be toxic at high concentrations and can induce seizures and convulsions in animal models. Careful dosing and monitoring are necessary to avoid these effects.
Future Directions
There are several future directions for research on 3-(1-Bicyclo[4.1.0]heptanylmethylamino)propanoic acid. One area of interest is the role of GABA in neurological disorders such as epilepsy and anxiety. This compound can be used to study the effects of GABA on these disorders and to develop new treatments. Another area of interest is the role of GABA in learning and memory. This compound can be used to investigate the effects of GABA on synaptic plasticity and to develop new therapies for memory disorders. Finally, there is potential for the development of new drugs that target the GABA receptor and that are based on the structure and mechanism of this compound.
Synthesis Methods
3-(1-Bicyclo[4.1.0]heptanylmethylamino)propanoic acid can be synthesized from the plant Dicentra cucullaria or from synthetic precursors. The most common method involves the extraction of Dicentra cucullaria with ethanol, followed by purification and isolation of the alkaloid compound. Alternatively, this compound can be synthesized from commercially available starting materials using a series of chemical reactions. The synthetic route involves the condensation of cyclohexanone with 2-nitrobenzaldehyde, followed by reduction of the nitro group to an amino group. The resulting compound is then reacted with acrylonitrile to form this compound.
Scientific Research Applications
3-(1-Bicyclo[4.1.0]heptanylmethylamino)propanoic acid has been used in a variety of scientific research applications, including neuroscience, pharmacology, and physiology. It is a potent antagonist of the GABA receptor, which plays a critical role in regulating neuronal excitability. This compound has been used to study the role of GABA in epilepsy, anxiety, and other neurological disorders. It has also been used to investigate the effects of GABA on synaptic plasticity and learning and memory.
Properties
IUPAC Name |
3-(1-bicyclo[4.1.0]heptanylmethylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c13-10(14)4-6-12-8-11-5-2-1-3-9(11)7-11/h9,12H,1-8H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PITIQGFNPSVZHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC2C1)CNCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 5-[(3-cyclobutyloxypiperidine-1-carbonyl)amino]thiophene-3-carboxylate](/img/structure/B7430083.png)
![1-[2-(5-Cyano-2,4-dioxopyrimidin-1-yl)ethyl]-3-(1-phenylpropyl)urea](/img/structure/B7430098.png)
![methyl (3aS,7aS)-2-[[5-(oxan-4-yl)-1,3-thiazol-2-yl]carbamoyl]-3,4,5,6,7,7a-hexahydro-1H-isoindole-3a-carboxylate](/img/structure/B7430100.png)
![2,2-Difluoro-2-(2-fluorophenyl)-1-[8-(2,2,2-trifluoroacetyl)-4,8-diazatricyclo[5.2.2.02,6]undecan-4-yl]ethanone](/img/structure/B7430107.png)
![N'-(1,2,3,4,5,6,7,7a-octahydroindol-3a-ylmethyl)-N-[2-(6-oxopyridazin-1-yl)ethyl]oxamide](/img/structure/B7430112.png)

![3-Nitro-4-[3-[2-[(2,2,2-trifluoroacetyl)amino]ethyl]-2,3-dihydroindol-1-yl]benzamide](/img/structure/B7430131.png)
![tert-butyl (1R,2R)-2-(2-amino-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carbonyl)cyclopropane-1-carboxylate](/img/structure/B7430135.png)
![N-(1-hydroxy-4-methylhexan-2-yl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B7430157.png)
![2-phenyl-N-[4-(propanoylamino)phenyl]-1,3-dioxane-4-carboxamide](/img/structure/B7430164.png)
![4-[3-[[1-[4-(Furan-2-carbonyl)piperazin-1-yl]-1-oxopropan-2-yl]amino]phenyl]-4-methyl-1,3-oxazolidin-2-one](/img/structure/B7430167.png)

![2-[2-[Ethyl-(1-methylpyrazol-4-yl)amino]-2-oxoethyl]sulfanylacetic acid](/img/structure/B7430179.png)

